![molecular formula C20H30N2O2S B5617395 2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)
2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Spirocyclic compounds, such as 2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one , are crucial in medicinal chemistry for their diverse pharmacological properties. The spirocyclic framework, especially the 1-oxa-3,8-diazaspiro[4.5]decan-2-one backbone, is a common structural feature in many bioactive molecules, making them a target for synthetic organic chemistry endeavors.
Synthesis Analysis
The synthesis of spirocyclic compounds often involves multistep reactions, including Michael addition, cyclization, and functional group transformations. For example, the synthesis of similar 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves starting from suitable diketone precursors, followed by spirocyclization using amino alcohols or amines and subsequent functionalization at various positions to introduce desired substituents (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage that connects two cyclic systems, one of which is often a lactam or a dioxolane ring. These structures are studied using X-ray crystallography to determine the stereochemistry and conformations critical for their biological activities (Dyachenko et al., 2015).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-[(2-methylsulfanylphenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S/c1-24-13-5-10-22-16-20(14-19(22)23)8-11-21(12-9-20)15-17-6-3-4-7-18(17)25-2/h3-4,6-7H,5,8-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZINFBKEDOMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)CC3=CC=CC=C3SC)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one |
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